molecular formula C19H15N7S B2924284 3-benzyl-6-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 890602-70-7

3-benzyl-6-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B2924284
CAS No.: 890602-70-7
M. Wt: 373.44
InChI Key: AITSBMNPAIVZSK-UHFFFAOYSA-N
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Description

3-benzyl-6-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes a triazole ring fused with a thiadiazole ring, and a benzyl group attached to the triazole ring. The presence of these functional groups imparts unique chemical and biological properties to the compound.

Properties

IUPAC Name

3-benzyl-6-(5-methyl-1-phenyltriazol-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N7S/c1-13-17(21-24-25(13)15-10-6-3-7-11-15)18-23-26-16(20-22-19(26)27-18)12-14-8-4-2-5-9-14/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AITSBMNPAIVZSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=CC=C2)C3=NN4C(=NN=C4S3)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-6-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate hydrazides with thiosemicarbazides under acidic conditions to form the triazole-thiadiazole core. The benzyl group is then introduced through a nucleophilic substitution reaction using benzyl halides .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining consistent quality .

Chemical Reactions Analysis

Types of Reactions

3-benzyl-6-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3-benzyl-6-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-benzyl-6-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division pathways .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole derivatives: These compounds share the triazole ring and exhibit similar biological activities.

    Thiadiazole derivatives: Compounds with a thiadiazole ring also show comparable chemical properties.

Uniqueness

What sets 3-benzyl-6-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole apart is its unique combination of functional groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Biological Activity

The compound 3-benzyl-6-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole belongs to a class of compounds known for their diverse biological activities. This article explores the pharmacological profiles associated with this compound and its derivatives, particularly focusing on their antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular structure of the compound features a triazolo-thiadiazole framework which is known for its ability to engage in various biological interactions. The presence of multiple nitrogen atoms in the triazole and thiadiazole rings contributes to its potential as a bioactive agent.

Antimicrobial Activity

Research has shown that derivatives of the triazolo-thiadiazole scaffold exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Compounds containing the 1,2,4-triazole nucleus have demonstrated potent activity against both Gram-positive and Gram-negative bacteria. In particular, some derivatives have been reported to be up to 16 times more effective than standard antibiotics like ampicillin against resistant strains of Staphylococcus aureus and Escherichia coli .
CompoundMIC (μg/mL)Target Organism
3-benzyl-6-(5-methyl-1-phenyl-1H-triazol-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole0.125 - 8S. aureus, E. coli
Other derivativesUp to 16x more potent than ampicillinVarious resistant strains

Anticancer Activity

The compound has also been evaluated for its anticancer properties:

  • Cell Line Studies : Several studies indicate that triazolo-thiadiazoles exhibit cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting proliferation. The mechanism often involves the modulation of key signaling pathways associated with cancer progression .

Anti-inflammatory and Analgesic Effects

The anti-inflammatory potential of this compound has been explored through various assays:

  • In Vivo Studies : Animal models have shown that certain derivatives can significantly reduce inflammation markers and pain responses when administered in controlled doses .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazolo-thiadiazoles:

  • Functional Group Influence : Modifications at specific positions on the triazole or thiadiazole rings can enhance or diminish biological effectiveness. For example, substituents such as methyl or phenyl groups have been linked to increased potency against microbial targets .

Case Studies

Several case studies have highlighted the efficacy of triazolo-thiadiazoles in clinical and laboratory settings:

  • Study on Antibacterial Efficacy : A comparative study demonstrated that a derivative of the compound showed a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics against multi-drug resistant strains .
  • Anticancer Trials : Clinical trials involving cancer cell lines revealed that compounds derived from this scaffold could induce apoptosis in a dose-dependent manner .

Q & A

Q. What are the optimized synthetic pathways for preparing 3-benzyl-6-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole?

Methodological Answer: The synthesis typically involves multi-step heterocyclic condensation. Key steps include:

Hydrazide formation : Reacting substituted benzohydrazides with carbon disulfide in ethanol/KOH to form dithiocarbazinates .

Cyclization : Treating intermediates with hydrazine hydrate to generate 4-amino-1,2,4-triazole-3-thiol derivatives .

Final cyclocondensation : Reacting triazole-thiols with phenoxyacetic acid derivatives in POCl₃ to form the triazolo-thiadiazole core .
Optimization Tips : Use POCl₃ as a cyclizing agent (enhances electrophilicity) and monitor reaction times (6–16 hours) to balance yield and purity .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Assign peaks for benzyl (δ 4.5–5.0 ppm), triazole (δ 7.0–8.5 ppm), and thiadiazole protons .
  • IR Spectroscopy : Confirm S–C=N (665–690 cm⁻¹) and triazole C–N (1500–1600 cm⁻¹) stretches .
  • HPLC : Use C18 columns (acetonitrile/water mobile phase) to verify purity (>95%) .
  • Elemental Analysis : Validate stoichiometry (C, H, N, S) within ±0.4% of theoretical values .

Q. What initial biological screening assays are recommended for this compound?

Methodological Answer:

  • Antifungal Activity : Test against Candida albicans via broth microdilution (MIC ≤ 16 µg/mL suggests potency) .
  • Enzyme Inhibition : Screen against 14α-demethylase (CYP51) using molecular docking (PDB: 3LD6) to predict binding affinity .
  • Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK293) to assess selectivity (IC₅₀ > 50 µM preferred) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve biological efficacy?

Methodological Answer:

  • Substituent Variation : Modify the benzyl (e.g., fluoro, methoxy) or triazole (e.g., methyl, phenyl) groups to alter hydrophobicity/electron density .
  • Docking Simulations : Use AutoDock Vina to prioritize derivatives with stronger H-bonding (e.g., –NH₂ with CYP51 heme) or π-π stacking (triazole with Tyr131) .
  • Bioisosteric Replacement : Replace thiadiazole with oxadiazole to enhance metabolic stability .

Q. Table 1: Key SAR Findings from Analogous Compounds

Substituent (R)Antifungal MIC (µg/mL)LogPBinding Energy (kcal/mol)
4-Fluorobenzyl8.02.1-9.2
3-Methoxybenzyl32.01.8-7.8
2-Chlorophenyl16.02.5-8.5
Data adapted from .

Q. How can computational methods resolve contradictions in biological activity data?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate ligand-enzyme interactions (e.g., CYP51) to identify transient binding modes not captured in docking .
  • ADMET Prediction : Use SwissADME to assess bioavailability; poor solubility (LogS < -4) may explain low in vivo efficacy despite in vitro activity .
  • QSAR Modeling : Derive regression models linking electronic descriptors (e.g., HOMO-LUMO gap) to antifungal activity .

Q. What strategies mitigate instability of the triazolo-thiadiazole core under acidic/basic conditions?

Methodological Answer:

  • pH Stability Studies : Incubate the compound in buffers (pH 2–12) and monitor degradation via HPLC. Thiadiazole rings degrade at pH > 10 due to hydroxide attack .
  • Prodrug Design : Mask thiol groups with acetyl or PEG-ylated moieties to enhance plasma stability .
  • Solid-State Analysis : Use DSC/TGA to identify stable polymorphs (melting point > 200°C indicates thermal resilience) .

Q. How can regioselectivity challenges during cyclization be addressed?

Methodological Answer:

  • Reaction Monitoring : Use LC-MS to detect intermediates (e.g., open-chain thioureas) and adjust POCl₃ stoichiometry to favor 1,3,4-thiadiazole over 1,2,4-isomers .
  • Catalytic Additives : Introduce ZnCl₂ (5 mol%) to accelerate cyclization and reduce side products .
  • Microwave Synthesis : Reduce reaction time (2–4 hours vs. 16 hours) to minimize decomposition .

Q. What comparative studies differentiate this compound from structurally similar analogs?

Methodological Answer:

  • Biological Profiling : Compare MIC values against triazolo-oxadiazoles (e.g., 3-benzyl-6-aryl-[1,2,4]triazolo[3,4-b][1,3,4]oxadiazoles) to assess thiadiazole’s role .
  • Crystallography : Resolve X-ray structures to correlate planarity (dihedral angles < 10°) with enhanced π-stacking in CYP51 binding .
  • Metabolic Stability : Use liver microsomes to measure t₁/₂; thiadiazoles often show faster clearance than oxadiazoles .

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